molecular formula C13H26O2 B12645350 2-Methyl-2-nonyl-1,3-dioxolane CAS No. 38986-44-6

2-Methyl-2-nonyl-1,3-dioxolane

Cat. No.: B12645350
CAS No.: 38986-44-6
M. Wt: 214.34 g/mol
InChI Key: VMEIDKJDTJZURE-UHFFFAOYSA-N
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Description

2-Methyl-2-nonyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-nonyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. Commonly used catalysts include Brønsted acids like para-toluenesulfonic acid or Lewis acids such as zinc chloride . The reaction typically involves refluxing the reactants in toluene, allowing continuous removal of water using a Dean-Stark apparatus .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of silica gel or alumina as catalysts under solvent-free conditions and high pressure . This method is advantageous due to its eco-friendliness and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-nonyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with nickel or rhodium catalysts.

    Substitution: Organolithium or Grignard reagents in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted dioxolanes.

Mechanism of Action

The mechanism of action of 2-Methyl-2-nonyl-1,3-dioxolane involves its ability to form stable acetal linkages with carbonyl compounds. This stability is due to the formation of a five-membered ring structure, which is less prone to hydrolysis compared to other acetals . The compound interacts with molecular targets through its oxygen atoms, facilitating various chemical transformations.

Properties

CAS No.

38986-44-6

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

2-methyl-2-nonyl-1,3-dioxolane

InChI

InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-13(2)14-11-12-15-13/h3-12H2,1-2H3

InChI Key

VMEIDKJDTJZURE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1(OCCO1)C

Origin of Product

United States

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